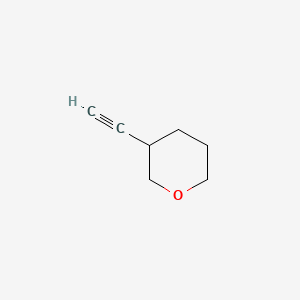

3-ethynyltetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 | |

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-24-0 | |

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynyltetrahydro-2H-pyran: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 3-ethynyltetrahydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document consolidates available data on its physical and chemical characteristics, offers insights into its stability and reactivity, and presents a logical workflow for its synthesis and subsequent reactions.

Core Chemical Properties

This compound, identified by the CAS number 1260667-24-0, is a colorless liquid at room temperature.[1] While extensive experimental data remains limited in publicly accessible literature, key properties have been reported by chemical suppliers and can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | Synblock[2] |

| Molecular Weight | 110.15 g/mol | Synblock[2] |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Purity | 95% - ≥98% | Sigma-Aldrich, Synblock[1][2] |

| Boiling Point | 138.1±29.0°C (Predicted) | Synblock[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

Stability and Handling

The primary stability concern for this compound is its high flammability. It is classified as a highly flammable liquid and vapor (H225), necessitating storage and handling in a well-ventilated area away from ignition sources.[1] The tetrahydropyran ring is generally a stable saturated heterocycle. However, the presence of the terminal alkyne introduces specific reactivity.

General considerations for the stability of the pyran ring system indicate that while the saturated tetrahydropyran ring is stable, unsaturated 2H-pyrans can be prone to isomerization. The stability of substituted pyrans is influenced by the nature and position of the substituents.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the tetrahydropyran ring and the terminal ethynyl group.

Tetrahydropyran Ring: The ether linkage within the tetrahydropyran ring is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations, making this molecule a valuable building block in organic synthesis. Key reactions include:

-

Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a metal acetylide.

-

Hydration: In the presence of a mercury catalyst, the alkyne can undergo hydration to yield a methyl ketone.

-

Hydroboration-Oxidation: This two-step process can convert the terminal alkyne into an aldehyde.

-

Coupling Reactions: The ethynyl group can readily participate in various carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.

-

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," allowing for the efficient formation of triazole linkages.

Logical Synthesis and Reaction Workflow

Caption: A plausible synthetic route to this compound.

Potential Signaling Pathway Involvement and Experimental Workflow

Given its structural motifs, this compound is a candidate for incorporation into larger molecules with potential biological activity. For instance, the tetrahydropyran ring is a common feature in many natural products and pharmaceuticals. The ethynyl group allows for its conjugation to other molecules of interest, such as peptides, probes, or drug scaffolds, via click chemistry. An experimental workflow to assess the utility of this compound in a drug discovery context could involve its conjugation to a known pharmacophore to probe a biological target.

Caption: Workflow for synthesizing and evaluating a probe molecule.

References

Spectroscopic Data Analysis of 3-ethynyltetrahydro-2H-pyran: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 3-ethynyltetrahydro-2H-pyran. Due to the absence of published experimental spectra for this specific compound in available databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the well-established spectroscopic characteristics of the constituent functional groups: the tetrahydropyran ring and the terminal ethynyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectral features of this molecule.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H-NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydropyran ring and the ethynyl proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the carbon-carbon triple bond.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (axial & equatorial) | 3.5 - 4.0 | m |

| H-3 | 2.5 - 3.0 | m |

| H-4 (axial & equatorial) | 1.5 - 2.0 | m |

| H-5 (axial & equatorial) | 1.5 - 2.0 | m |

| H-6 (axial & equatorial) | 3.4 - 3.8 | m |

| ≡C-H | 2.5 - 3.0[1][2] | s or t (long-range coupling) |

¹³C-NMR Spectral Data (Predicted)

The carbon NMR spectrum will distinguish the different carbon environments within the molecule. The sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts.[3]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 65 - 70 |

| C-3 | 30 - 35 |

| C-4 | 20 - 25 |

| C-5 | 25 - 30 |

| C-6 | 68 - 73 |

| C≡C-H | 70 - 85[3][4] |

| C ≡C-H | 70 - 90[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | ≡C-H Stretch | ~3300[5][6][7][8][9][10] | Strong, Sharp |

| Alkane C-H | C(sp³)-H Stretch | 2850 - 2960[5][7][11] | Strong |

| Alkyne C≡C | C≡C Stretch | 2100 - 2260[5][6][7][8][9][10] | Weak to Medium |

| Ether C-O | C-O Stretch | 1050 - 1150[12][13] | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Fragmentation

The molecular ion peak (M⁺) for this compound would be observed at m/z = 110.13. Key fragmentation pathways are expected to involve the tetrahydropyran ring and the ethynyl substituent.

-

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.[14][15] This could lead to the loss of the ethynyl group or cleavage of the ring.

-

Loss of the ethynyl proton: Terminal alkynes can exhibit a prominent M-1 peak due to the loss of the acidic acetylenic hydrogen.[16]

-

Ring cleavage: The tetrahydropyran ring can undergo fragmentation to produce various smaller ions.

-

Propargyl cation: Fragmentation at the bond alpha to the triple bond could generate a stable propargyl cation (m/z = 39).[16]

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data discussed above for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30-45 degree pulse angle is used with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay may be necessary for quaternary carbons to be observed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound. Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Solved: What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a 1H N [Chemistry] [gauthmath.com]

- 2. brainly.com [brainly.com]

- 3. Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 16. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in numerous natural products and pharmaceutical agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The incorporation of an ethynyl group at the 3-position of the THP ring provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. This guide details two primary proposed synthetic pathways for obtaining 3-ethynyltetrahydro-2H-pyran, along with methods for its purification.

Proposed Synthetic Methodologies

Two principal synthetic strategies are proposed for the synthesis of this compound.

Method 1: Sonogashira Coupling of 3-Bromotetrahydro-2H-pyran with a Protected Acetylene

This approach involves a palladium- and copper-catalyzed cross-coupling reaction between a suitable 3-halotetrahydropyran (e.g., 3-bromotetrahydro-2H-pyran) and a protected acetylene, such as ethynyltrimethylsilane. This is followed by a deprotection step to yield the terminal alkyne.[1][2]

Method 2: Ethynylation of Tetrahydropyran-3-one followed by Reduction

This two-step sequence begins with the nucleophilic addition of an acetylide anion (e.g., from lithium acetylide) to tetrahydropyran-3-one, forming a tertiary propargyl alcohol. Subsequent reduction of the hydroxyl group would afford the target compound.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound based on the proposed methodologies.

Method 1: Sonogashira Coupling Approach

Step 1: Synthesis of 3-(Trimethylsilylethynyl)tetrahydro-2H-pyran

-

Reaction Scheme:

Step 2: Deprotection to this compound

-

Reaction Scheme:

-

Procedure: The crude 3-(trimethylsilylethynyl)tetrahydro-2H-pyran from the previous step is dissolved in a mixture of methanol and THF (1:1 v/v). Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. [3]The reaction is monitored by TLC until complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

Method 2: Ethynylation of Tetrahydropyran-3-one

Step 1: Synthesis of 3-Ethynyl-3-hydroxytetrahydro-2H-pyran

-

Reaction Scheme:

-

Procedure: A solution of lithium acetylide-ethylenediamine complex (1.5 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of tetrahydropyran-3-one (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Step 2: Reduction of 3-Ethynyl-3-hydroxytetrahydro-2H-pyran

-

Procedure (Illustrative - requires optimization): A solution of the crude 3-ethynyl-3-hydroxytetrahydro-2H-pyran in a suitable solvent is treated with a reducing agent capable of reducing a tertiary alcohol adjacent to an alkyne, such as a silane-based reducing system in the presence of a Lewis acid. The specific conditions (reagents, temperature, and reaction time) would need to be optimized for this particular substrate.

Purification Methods

The crude this compound obtained from either synthetic route will likely require purification to achieve the desired level of purity for subsequent applications.

-

Column Chromatography: This is the most common and effective method for purifying the target compound.

-

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

-

-

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields for analogous reactions and would require experimental verification.

Table 1: Hypothetical Data for Sonogashira Coupling Route

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Bromotetrahydro-2H-pyran, Ethynyltrimethylsilane | 3-(Trimethylsilylethynyl)tetrahydro-2H-pyran | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | 25 | 18 | 75-85 | >90 (crude) |

| 2 | 3-(Trimethylsilylethynyl)tetrahydro-2H-pyran | This compound | K₂CO₃ | MeOH/THF | 25 | 3 | 85-95 | >95 (after chromatography) |

Table 2: Hypothetical Data for Ethynylation Route

| Step | Reactants | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Tetrahydropyran-3-one | 3-Ethynyl-3-hydroxytetrahydro-2H-pyran | Lithium acetylide | THF | -78 to 25 | 14 | 70-80 | >90 (crude) |

| 2 | 3-Ethynyl-3-hydroxytetrahydro-2H-pyran | This compound | Reducing Agent | Dichloromethane | Varies | Varies | 50-70 | >95 (after chromatography) |

Visualizations

Logical Workflow for Synthesis via Sonogashira Coupling

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Signaling Pathway for Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a key intermediate for pharmaceutical research and development. While direct literature precedents are scarce, the outlined methodologies, based on the robust and well-understood Sonogashira coupling and ketone ethynylation reactions, offer viable and logical pathways to the target molecule. The provided hypothetical protocols, quantitative data, and process visualizations are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related compounds. Experimental validation and optimization of the proposed methods are encouraged to establish definitive procedures.

References

An In-Depth Technical Guide to the Isomers of Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The introduction of an ethynyl group onto the THP ring creates a versatile set of building blocks—ethynyltetrahydro-2H-pyrans—with significant potential for the synthesis of novel therapeutics. The terminal alkyne functionality serves as a valuable handle for a variety of chemical transformations, including click chemistry, Sonogashira couplings, and nucleophilic additions, enabling the facile construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the known isomers of ethynyltetrahydro-2H-pyran, focusing on their synthesis, physicochemical characteristics, and biological relevance, particularly in the context of drug discovery.

Positional Isomers and Stereoisomerism

The ethynyl group can be positioned at the 2, 3, or 4-position of the tetrahydropyran ring, giving rise to three constitutional isomers: 2-ethynyltetrahydro-2H-pyran, 3-ethynyltetrahydro-2H-pyran, and 4-ethynyltetrahydro-2H-pyran. Furthermore, the chiral nature of the tetrahydropyran ring in the 2- and 3-substituted isomers, and the potential for cis/trans isomerism in the 2, 3, and 4-substituted derivatives, leads to a number of possible stereoisomers for each positional isomer. The stereochemistry of these molecules can significantly influence their biological activity and pharmacokinetic properties.

Synthesis of Ethynyltetrahydro-2H-pyran Isomers

The synthesis of ethynyltetrahydro-2H-pyran isomers can be achieved through various strategies, primarily involving the construction of the tetrahydropyran ring followed by the introduction of the ethynyl group, or the cyclization of a precursor already containing the alkyne moiety.

Synthesis of 4-Ethynyltetrahydro-2H-pyran

4-Ethynyltetrahydro-2H-pyran is a key intermediate in the synthesis of aminopyrazine derivatives that act as PI3k-γ inhibitors.[1][2] A common synthetic approach involves the use of a Prins-type cyclization.

Experimental Protocol: Prins Cyclization for 4-Substituted Tetrahydropyrans

A general procedure for a Prins-type cyclization to form a 4-substituted tetrahydropyran ring is as follows:

-

Reaction Setup: To a solution of a homoallylic alcohol in a suitable solvent (e.g., dichloromethane), an aldehyde is added.

-

Catalyst Addition: A Lewis acid or Brønsted acid catalyst (e.g., InCl₃, SnCl₄, or a sulfonic acid) is introduced to the reaction mixture, often at reduced temperatures to control reactivity.

-

Reaction Progression: The reaction is stirred at the appropriate temperature for a period ranging from a few hours to overnight, monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched, typically with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 4-substituted tetrahydropyran.

Note: This is a general protocol and specific conditions may vary depending on the substrates and catalyst used.

A logical workflow for a generic synthesis of a substituted tetrahydropyran is depicted below.

Caption: General workflow for the synthesis of substituted tetrahydropyrans.

Synthesis of 2-Ethynyltetrahydro-2H-pyran Derivatives

A synthetic route to a derivative, 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran, has been reported, which can be adapted for the synthesis of the parent compound. This method involves the reaction of a ketone with an ethynyl Grignard reagent followed by an acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran

-

Grignard Reaction: To a solution of 6-methylhept-5-en-2-one in dry tetrahydrofuran (THF) at -70 °C, ethynylmagnesium bromide is added. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Cyclization: The reaction mixture is then treated with a mixture of formic acid and water and heated at reflux for 30 minutes to induce cyclization.

-

Work-up and Purification: Standard aqueous work-up and purification by chromatography yield the desired 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran.

Synthesis of this compound

While specific protocols for the direct synthesis of this compound are less commonly reported, its synthesis can be envisioned through the modification of a pre-formed tetrahydropyran ring containing a suitable functional group at the 3-position that can be converted to an ethynyl group. For instance, a ketone at the 3-position could be converted to the alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation.

Physicochemical Characteristics

The physical and spectral properties of the ethynyltetrahydro-2H-pyran isomers are crucial for their characterization and for predicting their behavior in various applications.

| Property | 2-Ethynyltetrahydro-2H-pyran | This compound | 4-Ethynyltetrahydro-2H-pyran |

| Molecular Formula | C₇H₁₀O | C₇H₁₀O | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol | 110.15 g/mol | 110.15 g/mol |

| CAS Number | Not readily available | 1260667-24-0 | 1202245-65-5 |

| Boiling Point | Data not available | Data not available | ~138.1 ± 29.0 °C |

| Density | Data not available | Data not available | ~0.93 ± 0.1 g/cm³ |

| Appearance | Likely a colorless oil | Likely a colorless oil | Colorless oil |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectra of these isomers would show characteristic signals for the tetrahydropyran ring protons, typically in the range of 1.5-4.0 ppm. The ethynyl proton would appear as a singlet around 2.0-3.0 ppm. The chemical shifts and coupling constants of the ring protons would be indicative of the substitution pattern and the stereochemistry.

-

¹³C NMR: The carbon NMR spectra would display signals for the tetrahydropyran ring carbons, with the carbons attached to the oxygen atom appearing further downfield. The two sp-hybridized carbons of the ethynyl group would resonate in the range of 70-90 ppm.

-

IR Spectroscopy: The infrared spectra would be characterized by a strong C-O stretching band for the ether linkage in the tetrahydropyran ring (around 1050-1150 cm⁻¹). A sharp, weak absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne, and a weak to medium absorption around 2100-2140 cm⁻¹ would correspond to the C≡C stretch.

Biological Activity and Drug Development Applications

The tetrahydropyran motif is a key component in numerous biologically active molecules. The ethynyl-substituted tetrahydropyrans, particularly the 4-ethynyl isomer, have gained prominence as valuable building blocks in drug discovery.

Inhibition of PI3K-γ

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and inflammatory diseases. The γ-isoform of PI3K (PI3Kγ) is primarily expressed in hematopoietic cells and plays a critical role in the inflammatory response. Consequently, selective inhibitors of PI3Kγ are being actively pursued as potential therapeutic agents for various inflammatory and autoimmune diseases, as well as for certain cancers.[1]

4-Ethynyltetrahydro-2H-pyran has been utilized as a key building block in the synthesis of potent and selective PI3Kγ inhibitors. The tetrahydropyran ring can provide a rigid scaffold that orients other functional groups for optimal binding to the active site of the enzyme. The ethynyl group serves as a versatile handle to introduce other moieties that can enhance binding affinity and selectivity.

The PI3K/AKT/mTOR signaling pathway is a complex network of protein interactions. A simplified representation of this pathway and the role of PI3K inhibitors is shown below.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.

The biological activities of the 2-ethynyl and 3-ethynyl isomers of tetrahydropyran have not been extensively reported in the literature. Further research is warranted to explore their potential as pharmacological agents or as building blocks for the synthesis of new bioactive compounds.

Conclusion

The isomers of ethynyltetrahydro-2H-pyran represent a valuable class of heterocyclic building blocks with significant potential in organic synthesis and medicinal chemistry. The 4-ethynyl isomer has already demonstrated its utility in the development of selective PI3Kγ inhibitors, highlighting the importance of the tetrahydropyran scaffold in designing targeted therapies. While the synthesis and biological activities of the 2- and 3-ethynyl isomers are less explored, they hold promise for the discovery of novel bioactive molecules. Further investigation into the stereoselective synthesis of all isomers and a comprehensive evaluation of their biological profiles will undoubtedly open new avenues in drug discovery and development. This guide serves as a foundational resource for researchers interested in harnessing the potential of these versatile chemical entities.

References

An In-depth Technical Guide on the Safety and Handling of 3-Ethynyltetrahydro-2H-pyran

Disclaimer: Limited specific safety and toxicological data is available for 3-ethynyltetrahydro-2H-pyran. This guide is compiled from information on its positional isomer, 4-ethynyltetrahydro-2H-pyran, and general safety protocols for terminal alkynes and tetrahydropyran derivatives. It is imperative that this compound be handled with caution by trained professionals in a controlled laboratory setting.

This technical guide provides a comprehensive overview of the known and anticipated safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value (for 4-ethynyltetrahydro-2H-pyran) |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 138.1 ± 29.0 °C (Predicted) |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in Chloroform |

Hazard Identification and Classification

Based on the available information for the isomeric 4-ethynyltetrahydro-2H-pyran, the primary acute hazard is significant toxicity if swallowed.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P321: Specific treatment (see supplemental first aid instructions on this label).

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Due to the presence of the tetrahydropyran ring and the terminal alkyne group, other potential hazards that should be considered include:

-

Flammability: Tetrahydropyran derivatives can be flammable. Keep away from heat, sparks, and open flames.

-

Peroxide Formation: Ethers like tetrahydropyran can form explosive peroxides upon exposure to air and light.

-

Skin and Eye Irritation: Many organic chemicals can cause irritation upon contact with skin or eyes.

-

Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling this compound in a laboratory setting.

3.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of vapors is high, a respirator may be necessary.

3.2 Handling

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from sources of ignition.

-

Ground all equipment when transferring solvents to prevent static discharge.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

3.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature for 4-ethynyltetrahydro-2H-pyran is 2-8°C. A similar storage condition is advised for the 3-ethynyl isomer.

-

Protect from light and air to prevent peroxide formation.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Immediately call a poison control center or seek medical attention. Rinse mouth with water. Do not induce vomiting.

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

Logical Workflow for Handling and Risk Assessment

The following diagram illustrates a logical workflow for the safe handling and risk assessment of this compound.

Caption: Risk Assessment and Handling Workflow for this compound.

An In-depth Technical Guide on the Solubility of 3-ethynyltetrahydro-2H-pyran in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 3-ethynyltetrahydro-2H-pyran is limited. This guide provides a predictive assessment based on chemical principles and offers a generalized experimental protocol for its determination. Information on the closely related isomer, 4-ethynyltetrahydro-2H-pyran, is included for reference where available.

Predicted Solubility Profile

This compound is a molecule possessing both polar and non-polar characteristics. Its structure contains a polar ether functional group within the tetrahydropyran ring, which can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. The molecule also features a non-polar hydrocarbon backbone and an ethynyl group, contributing to its non-polar character.

The solubility of this compound in various organic solvents is dictated by the principle of "like dissolves like."

-

Polar Aprotic Solvents: Due to the presence of the polar ether group, this compound is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the solute.

-

Non-Polar Solvents: The hydrocarbon portion of the molecule suggests at least partial solubility in non-polar solvents like hexane, toluene, and dichloromethane.

-

Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) is also anticipated, as these solvents can interact with the ether oxygen.

-

Aqueous Solubility: The compound is expected to have low solubility in water due to its significant non-polar hydrocarbon structure.

For a structural isomer, 4-ethynyltetrahydro-2H-pyran , limited solubility data is available, which may provide some insight into the expected behavior of the 3-ethynyl isomer.

Table 1: Qualitative Solubility of 4-ethynyltetrahydro-2H-pyran

| Solvent | Solubility |

| Chloroform | Sparingly Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent. This method is a common and reliable approach for obtaining quantitative solubility data.[2][3][4]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Pipettes

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solute is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, avoiding any undissolved solid.

-

Dispense the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any suspended microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution into an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a vacuum desiccator can be used to evaporate the solvent under reduced pressure.

-

Continue the evaporation process until all the solvent has been removed and a constant weight of the solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L, using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used for dissolution (mL)) * 100

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethynyltetrahydro-2H-pyran

This technical guide provides a detailed analysis of the theoretical mass spectrometry fragmentation pattern of 3-ethynyltetrahydro-2H-pyran. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior under electron ionization. This document outlines predicted fragmentation pathways, presents hypothetical quantitative data, and includes a detailed experimental protocol for acquiring a mass spectrum.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the cyclic ether and the ethynyl substituent. Under electron ionization (EI), the molecule will form a molecular ion (M+•), which will then undergo a series of cleavage reactions to produce various fragment ions.

The fragmentation of cyclic ethers is a well-studied area, with common mechanisms including alpha-cleavage, inductive cleavage, and ring-opening reactions.[1][2][3] For this compound, the initial ionization is likely to occur on the oxygen atom due to its non-bonding electrons.[4][5]

The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: This is a common fragmentation pathway for ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[3][5] In the case of this compound, this could lead to the loss of a hydrogen atom from C2 or C6, or more significantly, the opening of the pyran ring.

-

Loss of the Ethynyl Group: The bond connecting the ethynyl group to the tetrahydropyran ring may cleave, leading to the loss of a C2H radical (m/z 25) or a neutral acetylene molecule (C2H2, m/z 26).

-

Ring Cleavage: The tetrahydropyran ring can undergo fragmentation through various pathways.[6] This can involve the loss of small neutral molecules such as ethylene (C2H4, m/z 28) or formaldehyde (CH2O, m/z 30).

-

Retro-Diels-Alder (RDA) Reaction: While less common for saturated rings, a rearrangement followed by an RDA-type reaction could occur, leading to the formation of smaller, stable fragments.[7]

Based on these principles, a set of plausible fragment ions can be predicted. The relative abundance of these ions will depend on their stability.

Quantitative Data

The following table summarizes the predicted major fragment ions for this compound and their hypothetical relative abundances. This data is theoretical and should be confirmed by experimental analysis.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 124 | [C7H12O]+• (Molecular Ion) | This compound | Low |

| 99 | [C6H11O]+ | Loss of C2H | Moderate |

| 98 | [C6H10O]+• | Loss of C2H2 | Moderate to High |

| 85 | [C5H9O]+ | Ring fragmentation | High |

| 69 | [C4H5O]+ | Further fragmentation | Moderate |

| 57 | [C4H9]+ | Alkyl fragment | Moderate |

| 43 | [C3H7]+ or [C2H3O]+ | Alkyl or oxygen-containing fragment | High |

| 39 | [C3H3]+ | Propargyl cation | Moderate |

Experimental Protocols

A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to obtain a final concentration of 10 µg/mL for analysis.

Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (or split 10:1 for more concentrated samples).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Speed: 2 scans/second.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Data Analysis:

The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be extracted and compared with a spectral library (if available) or interpreted based on the fundamental principles of mass spectral fragmentation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathways and the experimental workflow.

Caption: Predicted fragmentation pathway of this compound.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments for 3-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyltetrahydro-2H-pyran. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages fundamental NMR principles and data from analogous structures to present a robust and well-reasoned assignment of its spectral features. This information is crucial for the characterization and structural elucidation of substituted tetrahydropyran derivatives, which are significant scaffolds in medicinal chemistry and drug development.

Chemical Structure and Numbering

The unambiguous assignment of NMR signals requires a clear and consistent numbering scheme for the atoms in the this compound molecule. The structure and adopted numbering convention are presented below.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing 3-ethynyltetrahydro-2H-pyran. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable pharmacokinetic properties. Its combination with the versatile 1,2,3-triazole ring, formed via the robust and efficient CuAAC "click" reaction, offers a powerful strategy for the rapid synthesis of diverse molecular entities with potential applications in drug discovery and chemical biology.[1][2]

Application Notes

The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the construction of complex molecules.[3] The incorporation of the this compound scaffold via CuAAC can impart desirable physicochemical properties to the resulting triazole products, such as improved solubility and metabolic stability, which are crucial for the development of new therapeutic agents.

The resulting 1,2,3-triazole-linked tetrahydropyran derivatives are of significant interest in medicinal chemistry. Triazoles themselves are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5][6] Similarly, tetrahydropyran-containing molecules have shown promise in various therapeutic areas.[7] The combination of these two pharmacophores through a stable triazole linkage can lead to novel compounds with enhanced or unique biological activities.

Potential Therapeutic Applications:

-

Anticancer Agents: The triazole moiety is a key component in several anticancer drugs.[5][6] Hybrid molecules incorporating the THP scaffold could be explored for their potential to inhibit cancer cell proliferation or to target specific pathways involved in tumorigenesis.

-

Antimicrobial Agents: Both triazoles and various heterocyclic structures derived from pyrans have demonstrated antimicrobial activity. The synthesized compounds could be screened against a panel of bacterial and fungal strains to identify new anti-infective leads.[1][7]

-

Antiviral Agents: Triazole derivatives have been investigated for their antiviral efficacy.[1][8] The THP-triazole hybrids could be evaluated as potential inhibitors of viral replication or entry.

Below is a hypothetical signaling pathway that could be targeted by a bioactive molecule containing a tetrahydropyran-triazole scaffold.

Experimental Protocols

Due to the limited specific published data on the CuAAC reaction of this compound, the following is a representative protocol based on well-established procedures for copper-catalyzed click chemistry.[9][10][11] This protocol uses benzyl azide as a model azide. Researchers should optimize the conditions for their specific azide substrate.

General Experimental Workflow

Protocol: Synthesis of 1-(Benzyl)-4-(tetrahydro-2H-pyran-3-yl)-1H-1,2,3-triazole

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (to achieve a 0.1 M concentration of the alkyne).

-

Catalyst and Reducing Agent Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq) followed by an aqueous solution of sodium ascorbate (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(benzyl)-4-(tetrahydro-2H-pyran-3-yl)-1H-1,2,3-triazole.

Data Presentation

The following tables summarize typical reaction conditions and the scope of azide partners for general CuAAC reactions, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reaction Parameters for CuAAC

| Parameter | Typical Range/Conditions | Citation(s) |

| Copper Source | CuSO₄·5H₂O (with reducing agent), CuI, CuBr | [3][12][13] |

| Catalyst Loading | 1-10 mol% | [13] |

| Reducing Agent | Sodium Ascorbate | [9] |

| Ligands (optional) | THPTA, BTTAA | [10] |

| Solvent | t-BuOH/H₂O, DMSO, DMF, THF, CH₃CN | [3][12] |

| Temperature | Room Temperature to 80 °C | [3][14] |

| Reaction Time | 1 - 24 hours | [9][12] |

| Yields | Generally high (often >80%) | [3][4] |

Table 2: Examples of Azide Partners for CuAAC

| Azide Class | Specific Examples | Citation(s) |

| Alkyl Azides | Benzyl azide, Azidoethane | [11][12] |

| Aryl Azides | Phenyl azide, 4-Azidobenzoic acid | [15] |

| Functionalized Azides | Azido-functionalized amino acids, sugars, and fluorophores | [8][9] |

| Biomolecule Azides | Azide-modified peptides and proteins | [10] |

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel triazolyl berberine derivatives prepared via CuAAC click chemistry: synthesis, anticancer activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation using 3-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linkage of molecules to impart novel functionalities to biomolecules such as proteins, antibodies, and nucleic acids. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for bioconjugation due to its high yield, specificity, and biocompatibility under mild aqueous conditions.[1][2]

This document provides detailed protocols for the use of 3-ethynyltetrahydro-2H-pyran, a readily accessible and stable alkyne-containing building block, in bioconjugation reactions. The tetrahydropyran (THP) moiety can enhance solubility and provides a biocompatible scaffold. The terminal alkyne group allows for efficient conjugation to azide-modified biomolecules via CuAAC, forming a stable triazole linkage. These protocols are intended for researchers in academia and industry engaged in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other functionalized biomaterials.

Principle of the Method

The core of this protocol is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an azide-functionalized biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][4] To enhance reaction efficiency and minimize potential damage to the biomolecule from reactive oxygen species, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[1][3]

An alternative, copper-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes a strained cyclooctyne instead of a terminal alkyne, obviating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems.[5][][7] While this compound is not directly applicable to SPAAC, understanding this alternative is crucial for selecting the appropriate bioconjugation strategy.

Data Presentation

The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against concerns about copper cytotoxicity. The following table summarizes key quantitative parameters for these two methods.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (strain-promoted) |

| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent for in vivo and live-cell applications[5] |

| Reaction Kinetics (Second-order rate constants) | Very fast (typically 10 to 10⁴ M⁻¹s⁻¹) | Generally slower than CuAAC (typically 10⁻³ to 1 M⁻¹s⁻¹)[8] |

| Alkyne Reactant | Terminal alkynes (e.g., this compound) | Strained cyclooctynes (e.g., DBCO, BCN)[8] |

| Yields | Generally excellent (>95%)[8] | High to quantitative, but can be substrate-dependent |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[8] | Mixture of 1,4- and 1,5-disubstituted triazoles |

| Primary Application | In vitro conjugation, material science, synthesis | Live-cell imaging, in vivo bioconjugation |

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation of an Azide-Modified Antibody with this compound

This protocol describes the conjugation of this compound to an azide-functionalized antibody.

Materials:

-

Azide-modified antibody (in a suitable buffer such as PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving this compound)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a 10 mM stock solution.

-

Prepare a fresh 100 mM solution of sodium ascorbate in water.

-

Prepare a premixed catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.[9] Allow this solution to stand for a few minutes.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the azide-modified antibody solution with the this compound stock solution. The final concentration of the antibody is typically in the low micromolar range, and a 5- to 20-fold molar excess of the alkyne is recommended.

-

Add the premixed Cu(I)/THPTA catalyst solution to the reaction mixture. A final copper concentration of 0.1 to 1 mM is generally sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification of the Bioconjugate:

-

Following incubation, purify the resulting bioconjugate to remove unreacted this compound, copper catalyst, and other small molecules.

-

Size-exclusion chromatography (SEC) is a commonly used method for purifying antibody conjugates.

-

Alternatively, dialysis or buffer exchange using centrifugal filters can be employed.

-

-

Characterization of the Bioconjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.[10] A shift in the band corresponding to the antibody will indicate successful conjugation.

-

Mass Spectrometry: Use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the precise molecular weight of the conjugate and to calculate the degree of labeling (DOL), which is the average number of this compound molecules conjugated per antibody.[11][12]

-

UV-Vis Spectroscopy: If a chromophore is introduced, UV-Vis spectroscopy can be used to estimate the DOL.

-

Mandatory Visualization

Caption: Experimental workflow for bioconjugation using CuAAC.

Caption: Logical relationship of bioconjugation components and applications.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jenabioscience.com [jenabioscience.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: The Use of 3-Ethynyltetrahydro-2H-pyran in the Development of Potent and Selective PI3Kγ Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the novel building block, 3-ethynyltetrahydro-2H-pyran, in the design and synthesis of selective Phosphoinositide 3-Kinase γ (PI3Kγ) inhibitors. Detailed protocols for the biochemical and cellular characterization of these inhibitors are also provided.

Introduction

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3K family consists of four isoforms (α, β, δ, and γ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[1] PI3Kγ, in particular, is a key mediator of inflammatory and immune responses, making it an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and chronic inflammation.[1]

A significant challenge in the development of PI3Kγ inhibitors is achieving high selectivity over other class I isoforms due to the highly conserved nature of the ATP-binding site.[2] Recent advancements in medicinal chemistry have highlighted the importance of exploiting subtle structural differences within this site to engineer isoform-selective inhibitors. One successful strategy has been the incorporation of alkynyl moieties, which can form specific interactions that favor binding to PI3Kγ over other isoforms.[1] For instance, the highly selective PI3Kγ inhibitor IPI-549 features an 8-alkynyl substitution that dramatically enhances its selectivity over PI3Kδ.[1]

This document outlines the rationale and application of a novel building block, This compound , for the development of next-generation PI3Kγ inhibitors. This moiety combines the selectivity-enhancing properties of an ethynyl group with the favorable physicochemical properties often associated with the tetrahydropyran (THP) scaffold. The THP ring can improve aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase hinge region.[3]

Signaling Pathway and Experimental Workflow

To understand the context of PI3Kγ inhibition, it is crucial to visualize its role in the canonical PI3K signaling pathway and the general workflow for inhibitor testing.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3Kγ activity.

Materials:

-

PI3Kγ enzyme (recombinant)

-

Lipid substrate (e.g., PIP2:PS)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., those containing the this compound moiety)

-

White, opaque 96- or 384-well plates

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.

-

Kinase Reaction Setup:

-

In each well of a white assay plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).

-

Add 2.5 µL of a 2X kinase/substrate mix (containing PI3Kγ enzyme and PIP2:PS lipid substrate in kinase reaction buffer).

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Biochemical Kinase Assay: LanthaScreen™ TR-FRET Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by PI3Kγ.

Materials:

-

PI3Kγ enzyme (recombinant)

-

Fluorescein-labeled lipid substrate

-

ATP

-

LanthaScreen™ Tb-anti-pAKT substrate antibody (or similar phospho-specific antibody)

-

TR-FRET Dilution Buffer

-

EDTA (to stop the reaction)

-

Test compounds

-

Low-volume, black 384-well plates

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound or DMSO to the wells of a 384-well plate.

-

Add 5 µL of a 2X solution of PI3Kγ enzyme and the fluorescein-labeled substrate in kinase reaction buffer.

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 10 µL of a solution containing Tb-labeled antibody and EDTA in TR-FRET dilution buffer to stop the reaction and begin detection.

-

Incubate at room temperature for at least 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

-

Calculate the emission ratio and determine the IC50 values from the dose-response curves.

-

Cell-Based Assay: THP-1 AKT Phosphorylation Assay

This assay measures the ability of a compound to inhibit PI3Kγ-mediated phosphorylation of AKT at Serine 473 in a relevant human monocytic cell line (THP-1).

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with FBS and 2-mercaptoethanol

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, depending on the specific protocol)

-

Chemoattractant (e.g., C5a or fMLP) to stimulate the PI3Kγ pathway

-

Test compounds

-

Lysis buffer

-

Antibodies for Western blotting or ELISA (e.g., anti-phospho-AKT (Ser473) and anti-total AKT)

Protocol:

-

Cell Culture and Plating:

-

Culture THP-1 cells according to standard protocols.

-

Plate the cells in a 96-well plate at a suitable density (e.g., 1 x 10^6 cells/mL) and serum-starve overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

-

-

Pathway Stimulation:

-

Stimulate the PI3Kγ pathway by adding a chemoattractant (e.g., C5a) for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis:

-

Terminate the stimulation by placing the plate on ice and aspirating the medium.

-

Add lysis buffer to each well and incubate on ice to prepare cell lysates.

-

-

Detection of p-AKT:

-

The levels of phosphorylated AKT (Ser473) and total AKT can be quantified using various methods, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

-

ELISA or AlphaLISA: Use a plate-based immunoassay for higher throughput quantification.

-

-

-

Data Analysis:

-

Normalize the phospho-AKT signal to the total AKT signal.

-

Calculate the percent inhibition of AKT phosphorylation for each compound concentration and determine the cellular IC50 value.

-

Data Presentation: PI3Kγ Inhibitor Activity and Selectivity

The following tables present representative data for known PI3Kγ inhibitors, providing a benchmark for evaluating novel compounds incorporating the this compound moiety.

Table 1: Biochemical Potency of PI3Kγ Inhibitors

| Compound | PI3Kγ IC50 (nM) | Assay Type | Reference |

| IPI-549 | 16 | Biochemical | [1] |

| Duvelisib (IPI-145) | 27 | Biochemical | [1] |

| Eganelisib | 16 | Biochemical | [4] |

| AZ-2 | N/A (pIC50 = 9.2) | Biochemical | N/A |

| Compound 12 | 5.5 | Biochemical | [5] |

| Compound (±)-6 | 482 | Biochemical | [5] |

Table 2: Isoform Selectivity Profile of PI3K Inhibitors (IC50 in nM)

| Compound | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Selectivity (γ vs α/β/δ) | Reference |

| IPI-549 | 16 | 3200 | 3500 | >8400 | >200x, >218x, >525x | [1] |

| Duvelisib | 27 | 1602 | 85 | 2.5 | N/A (dual δ/γ) | [1] |

| Compound 4 | 64 (cellular) | >10,000 | >10,000 | >10,000 | >600-fold selective | [5] |

| Compound 12 | 5.5 | >10,000 | >10,000 | >10,000 | >1818-fold selective | [5] |

Note: The data presented are for illustrative purposes and are compiled from various sources. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in assay conditions.

Conclusion

The strategic incorporation of the This compound building block presents a promising avenue for the development of novel, potent, and highly selective PI3Kγ inhibitors. The ethynyl group is poised to exploit the known selectivity pocket in PI3Kγ, while the tetrahydropyran ring can confer favorable drug-like properties. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of such compounds, from initial biochemical screening to cellular target engagement. By leveraging this rational design approach and rigorous experimental validation, researchers can accelerate the discovery of next-generation PI3Kγ-targeted therapeutics.

References

- 1. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting phosphatidylinositol 3-kinase gamma (PI3Kγ): Discovery and development of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 3-Ethynyltetrahydro-2H-pyran as a Linker in Bioorthogonal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches for the specific application of 3-ethynyltetrahydro-2H-pyran as a linker in bioorthogonal chemistry did not yield any specific experimental data, protocols, or publications detailing its use in this context. While the compound is commercially available, its role as a bioorthogonal linker appears to be undocumented in scientific literature. Therefore, this document provides a general overview of the principles and protocols for using terminal alkyne linkers in bioorthogonal chemistry, which would be applicable to this compound should a researcher choose to explore its potential. The provided protocols are based on well-established procedures for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction to Bioorthogonal Chemistry and Terminal Alkynes

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[3][4] A cornerstone of bioorthogonal chemistry is the "click reaction," a term coined by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and simple to perform.[5][6]

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[3][7][8] This reaction is exceptionally reliable and is widely used for bioconjugation, the process of covalently linking molecules.[9][10]

Terminal alkynes, such as the ethynyl group on this compound, serve as one of the key functional groups, or "handles," in these reactions. When incorporated into a linker molecule, this alkyne can be used to attach probes, drugs, or other molecules of interest to a biomolecule that has been tagged with a complementary azide group. The tetrahydropyran (THP) ring is a common structural motif in medicinal chemistry and could potentially offer favorable solubility and pharmacokinetic properties to a linker.

Key Bioorthogonal Reactions for Terminal Alkynes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for many bioconjugation applications due to its rapid kinetics and high specificity.[5] The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) source (like copper(II) sulfate) and a reducing agent (like sodium ascorbate).[11][12] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency in aqueous environments.[11][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living cells where the toxicity of copper is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[1] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without the need for a catalyst.[9] While this compound is not a strained alkyne, it is important to be aware of this complementary bioorthogonal reaction.

Hypothetical Application Workflow